molecular formula C4H5F5S B13408587 Thiols, C4-10, gamma-omega-perfluoro CAS No. 68140-18-1

Thiols, C4-10, gamma-omega-perfluoro

Cat. No.: B13408587
CAS No.: 68140-18-1
M. Wt: 180.14 g/mol
InChI Key: WEILNYJKAUGBAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiols, C4-10, gamma-omega-perfluoro typically involves the reaction of perfluoroalkyl iodides with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of solvents such as ethanol or methanol and are conducted under reflux conditions .

Industrial Production Methods

Industrial production of these thiols involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Thiols, C4-10, gamma-omega-perfluoro undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Alkyl thiols

Scientific Research Applications

Thiols, C4-10, gamma-omega-perfluoro have a wide range of applications in scientific research:

    Chemistry: Used as building blocks in the synthesis of complex organic molecules and as reagents in various chemical reactions.

    Biology: Employed in the modification of biomolecules and as probes in biochemical assays.

    Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and surfactants

Mechanism of Action

The mechanism of action of Thiols, C4-10, gamma-omega-perfluoro involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that affect their function. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Thiols, C4-20, gamma-omega-perfluoro
  • Perfluoroalkyl (C2-C8)ethyl mercaptan
  • 3,3,4,4,4-pentafluorobutane-1-thiol

Uniqueness

Thiols, C4-10, gamma-omega-perfluoro are unique due to their specific chain length and the presence of a perfluorocarbon chain, which imparts distinct chemical properties such as high thermal stability and resistance to chemical reactions. These properties make them particularly valuable in applications requiring robust and durable materials .

Properties

CAS No.

68140-18-1

Molecular Formula

C4H5F5S

Molecular Weight

180.14 g/mol

IUPAC Name

3,3,4,4,4-pentafluorobutane-1-thiol

InChI

InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2

InChI Key

WEILNYJKAUGBAU-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(C(F)(F)F)(F)F

Origin of Product

United States

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